(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl
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Overview
Description
(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride is a chemical compound that belongs to the class of beta-alaninol derivatives. This compound is characterized by the presence of a hydroxy and methoxy group on the phenyl ring, which contributes to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and beta-alanine.
Condensation Reaction: The initial step involves a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and beta-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired beta-alaninol derivative.
Hydrochloride Formation: Finally, the beta-alaninol derivative is treated with hydrochloric acid to form the hydrochloride salt of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be
Biological Activity
(S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a beta-alanine moiety linked to a phenolic compound, suggests various mechanisms of action that may contribute to its therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₉ClN₂O₃
- Molecular Weight : 288.76 g/mol
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, phenolic compounds often demonstrate radical scavenging abilities. The presence of hydroxyl groups in this compound may enhance its capacity to neutralize free radicals, thus providing protective effects against oxidative stress.
Table 1: Comparison of Antioxidant Activities
Compound | IC50 (µM) |
---|---|
Vitamin C | 141.9 |
This compound | TBD |
Other Phenolic Compounds | Various |
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Studies have shown that compounds with beta-alanine and phenolic groups can induce apoptosis and inhibit cell proliferation.
Case Study: Anticancer Efficacy
In a recent study, derivatives of phenolic beta-alanines were tested against human cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Table 2: Anticancer Activity Against Selected Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Apoptosis via caspase activation |
MCF-7 | 10.0 | Cell cycle arrest |
A549 | 8.5 | Induction of oxidative stress |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Escherichia coli | 20 |
Staphylococcus aureus | 15 |
Salmonella typhimurium | 25 |
Properties
IUPAC Name |
5-[(2S)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFPWYNIVCKW-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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